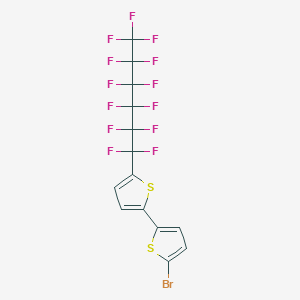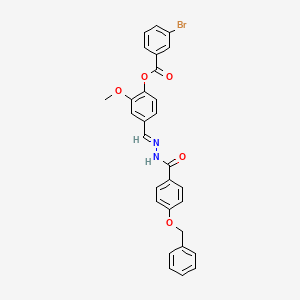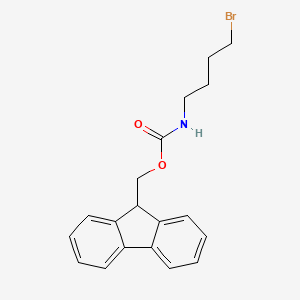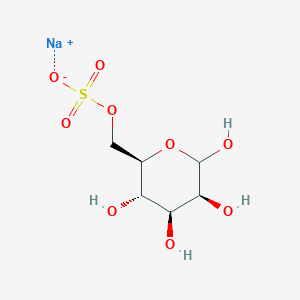
Einecs 234-681-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium-iron alloy is a compound that combines zirconium and iron to create a material with unique properties. Zirconium is known for its low absorption cross-section of thermal neutrons, high hardness, ductility, and corrosion resistance . When alloyed with iron, these properties are enhanced, making zirconium-iron alloy a valuable material in various industrial applications, particularly in nuclear technology and aerospace engineering.
准备方法
Synthetic Routes and Reaction Conditions: Zirconium-iron alloy can be synthesized through several methods, including:
Chemical Synthesis: This involves the reduction of zirconium tetrachloride with iron in a high-temperature environment.
Mechanical Alloying: This method involves the mechanical mixing of zirconium and iron powders, followed by high-energy ball milling to achieve a uniform alloy composition.
Industrial Production Methods:
Arc Melting: In this method, zirconium and iron are melted together in an electric arc furnace.
Powder Metallurgy: This involves compacting zirconium and iron powders into a desired shape and then sintering them at high temperatures to form a solid alloy.
Types of Reactions:
Reduction: The alloy can be reduced using hydrogen or other reducing agents to remove oxygen impurities.
Substitution: In some reactions, zirconium or iron atoms in the alloy can be substituted with other metal atoms to modify its properties.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Commonly uses hydrogen gas or carbon monoxide as reducing agents at high temperatures.
Substitution: Requires the presence of other metal salts or oxides in a high-temperature environment.
Major Products:
Oxidation: Forms zirconium oxide and iron oxide.
Reduction: Produces pure zirconium-iron alloy with reduced oxygen content.
Substitution: Results in modified zirconium-iron alloy with different metal atoms incorporated.
科学研究应用
Zirconium-iron alloy has a wide range of applications in scientific research, including:
Nuclear Technology: Used as cladding material for fuel rods in nuclear reactors due to its low neutron absorption and high corrosion resistance.
Aerospace Engineering: Employed in the construction of aircraft and spacecraft components because of its high strength-to-weight ratio and resistance to high temperatures.
Biomedical Implants: Utilized in medical devices and implants due to its biocompatibility and resistance to body fluids.
Catalysis: Acts as a catalyst in various chemical reactions, particularly in the petrochemical industry.
作用机制
The effectiveness of zirconium-iron alloy in its applications is primarily due to its unique combination of properties:
Corrosion Resistance: The formation of a stable oxide layer on the surface of the alloy prevents further oxidation and corrosion.
Mechanical Strength: The alloy’s high hardness and ductility provide excellent mechanical properties, making it suitable for high-stress environments.
Thermal Stability: The alloy maintains its structural integrity at high temperatures, which is crucial for applications in nuclear reactors and aerospace.
相似化合物的比较
Zirconium-Nickel Alloy: Known for its high corrosion resistance and mechanical strength, but has a higher neutron absorption cross-section compared to zirconium-iron alloy.
Zirconium-Titanium Alloy: Offers excellent corrosion resistance and biocompatibility, making it suitable for biomedical applications, but lacks the high-temperature stability of zirconium-iron alloy.
Zirconium-Niobium Alloy: Used in nuclear reactors due to its low neutron absorption and high strength, but is more expensive to produce than zirconium-iron alloy.
Uniqueness of Zirconium-Iron Alloy: Zirconium-iron alloy stands out due to its balanced combination of low neutron absorption, high corrosion resistance, mechanical strength, and thermal stability. These properties make it an ideal material for demanding applications in nuclear technology, aerospace, and biomedical fields .
属性
CAS 编号 |
12023-45-9 |
|---|---|
分子式 |
Fe2Zr |
分子量 |
202.91 g/mol |
IUPAC 名称 |
iron;zirconium |
InChI |
InChI=1S/2Fe.Zr |
InChI 键 |
RCAUCPAXYOMLQG-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)



![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
